molecular formula C22H16FN3O B6123400 2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

Cat. No. B6123400
M. Wt: 357.4 g/mol
InChI Key: GCESTEIGCCWYLL-NTCAYCPXSA-N
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Description

2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol, commonly known as FVPT or FVPT-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, especially in medicinal chemistry. FVPT-1 belongs to the class of triazole derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of FVPT-1 is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. FVPT-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FVPT-1 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activity. It has been found to reduce the production of inflammatory mediators, inhibit the growth of cancer cells, and exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of FVPT-1 is its unique chemical structure, which makes it an attractive candidate for drug development. It has also been found to exhibit promising results in various scientific research applications. However, the limitations of FVPT-1 include its low solubility, which can limit its bioavailability and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on FVPT-1, including its potential applications in drug development, cancer therapy, and anti-inflammatory activity. Further studies are needed to fully understand the mechanism of action of FVPT-1 and its potential toxicity. The optimization of the synthesis method of FVPT-1 can also lead to the development of more potent derivatives with improved properties.

Synthesis Methods

The synthesis of FVPT-1 involves a multistep process, which includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with propargyl bromide to form 2-(4-fluorophenyl)-2-propyn-1-ol, which is further reacted with triazole and phenol to form FVPT-1. The synthesis of FVPT-1 has been optimized to yield high purity and high yield.

Scientific Research Applications

FVPT-1 has shown promising results in various scientific research applications, especially in the field of medicinal chemistry. It has been studied for its potential applications in cancer therapy, anti-inflammatory activity, and antimicrobial activity. FVPT-1 has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activity.

properties

IUPAC Name

2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O/c23-17-13-10-16(11-14-17)12-15-21-24-22(19-8-4-5-9-20(19)27)26(25-21)18-6-2-1-3-7-18/h1-15,27H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCESTEIGCCWYLL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

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